5-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid
Description
5-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a fluorine atom and a methoxycarbonyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety
Properties
IUPAC Name |
5-(3-fluoro-5-methoxycarbonylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)9-2-8(4-12(15)5-9)10-3-11(13(17)18)7-16-6-10/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSMPSMRCOQVJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=CN=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688136 | |
| Record name | 5-[3-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-12-1 | |
| Record name | 5-[3-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-fluoro-5-methoxycarbonylphenylboronic acid.
Suzuki Coupling Reaction: The 3-fluoro-5-methoxycarbonylphenylboronic acid is then subjected to a Suzuki coupling reaction with a suitable nicotinic acid derivative under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom and methoxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Material Science: The compound can be utilized in the synthesis of advanced materials with specific properties.
Biological Studies: It is employed in bioassays and receptor studies to understand its interaction with biological targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets. The fluorine atom and methoxycarbonyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-methoxycarbonylphenylboronic acid
- 3-Fluoro-5-methylphenylboronic acid
- 3-Fluoro-5-isopropoxyphenylboronic acid
Uniqueness
5-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid is unique due to the presence of both a fluorine atom and a methoxycarbonyl group on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
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